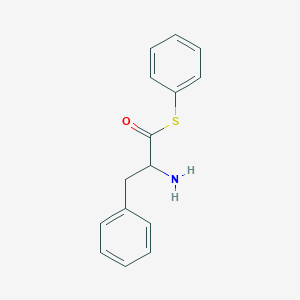

S-phenyl 2-amino-3-phenylpropanethioate

Description

Significance of Thioesters in Peptide Ligation and Acyl Transfer Reactions

Thioesters, which are compounds containing a sulfur atom bonded to a carbonyl group (R-C(=O)-S-R'), are high-energy intermediates crucial for various biochemical transformations. Their enhanced reactivity compared to their oxygen-containing counterparts, esters, makes them excellent acyl group donors. This property is harnessed in nature for the synthesis of fatty acids and in various metabolic pathways.

In the laboratory, the reactivity of thioesters is exploited in powerful chemical reactions, most notably in native chemical ligation (NCL). NCL is a cornerstone technique in protein synthesis, allowing for the chemoselective joining of two unprotected peptide fragments. One fragment must have an N-terminal cysteine residue, while the other possesses a C-terminal thioester. The reaction proceeds via a transthioesterification step, followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. This method has revolutionized the synthesis of large and complex proteins that are inaccessible by traditional solid-phase peptide synthesis.

Acyl transfer reactions mediated by thioesters are also fundamental in various enzymatic and synthetic processes. The thiol leaving group is more readily displaced than an alcohol, facilitating the transfer of the acyl group to a nucleophile. This principle is central to the function of enzymes like acetyl-CoA, a key player in cellular metabolism.

Role of Phenylalanine Analogues in Biochemical Processes and Synthetic Design

Phenylalanine, an essential aromatic amino acid, is a building block of proteins and a precursor to important signaling molecules such as dopamine (B1211576) and epinephrine. wikipedia.org Its unique phenyl group allows for a range of interactions within protein structures, including hydrophobic and aromatic stacking interactions.

Phenylalanine analogues, which are synthetic derivatives of phenylalanine, are invaluable tools in chemical biology and medicinal chemistry. acs.org By modifying the structure of phenylalanine, researchers can probe and modulate biological processes. For example, incorporating unnatural amino acids like phenylalanine analogues into peptides and proteins can enhance their stability against enzymatic degradation, alter their conformation, or introduce new functionalities. Some phenylalanine derivatives have been explored for their potential as therapeutic agents, targeting enzymes or receptors involved in disease. mdpi.com For instance, derivatives of β-phenylalanine have been investigated as potential anticancer agents. mdpi.com

Overview of Research Directions for S-phenyl 2-amino-3-phenylpropanethioate within Academic Frameworks

This compound, as a thioester derivative of the amino acid phenylalanine, sits (B43327) at the intersection of thioester chemistry and phenylalanine analogue research. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for academic investigation.

The primary research interest in this compound would likely lie in its application as a building block in peptide and protein chemistry. Its C-terminal phenylthioester functionality makes it a prime candidate for use in native chemical ligation and other fragment condensation strategies for the synthesis of phenylalanine-containing peptides.

Furthermore, the compound could serve as a reactive probe to study the active sites of enzymes that recognize or process phenylalanine. The thioester could react with nucleophilic residues in an enzyme's active site, allowing for activity-based protein profiling and inhibitor screening.

Investigations into the synthesis of this compound itself would also be a relevant area of study, focusing on efficient and stereoselective methods to produce this and related amino acid thioesters. The development of such synthetic routes is crucial for making these valuable chemical tools more accessible to the research community.

Properties

Molecular Formula |

C15H15NOS |

|---|---|

Molecular Weight |

257.351 |

IUPAC Name |

S-phenyl 2-amino-3-phenylpropanethioate |

InChI |

InChI=1S/C15H15NOS/c16-14(11-12-7-3-1-4-8-12)15(17)18-13-9-5-2-6-10-13/h1-10,14H,11,16H2 |

InChI Key |

ISNZQDRWGVKGKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)SC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for S Phenyl 2 Amino 3 Phenylpropanethioate

Classical Organic Synthesis Strategies for Thioester Formation

Traditional methods for the formation of thioesters, including S-phenyl 2-amino-3-phenylpropanethioate, have relied on well-established organic reactions. These strategies often involve the activation of a carboxylic acid and the use of protecting groups to prevent unwanted side reactions.

Coupling Reactions Utilizing Activated Carboxylic Acid Derivatives and Thiophenols

The formation of a thioester bond between a carboxylic acid and a thiol is not a spontaneous process and typically requires the activation of the carboxyl group. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thiol sulfur atom. libretexts.orgwikipedia.org For the synthesis of this compound, this involves the reaction of a suitably protected phenylalanine derivative with thiophenol.

Common methods for activating the carboxylic acid include its conversion to more reactive species such as acyl chlorides, acid anhydrides, or active esters. wikipedia.orgresearchgate.net However, for the direct coupling of a carboxylic acid with a thiol, various coupling reagents are employed to generate the activated intermediate in situ. These reagents are crucial in peptide and thioester synthesis.

Several classes of coupling reagents have proven effective for this transformation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. peptide.comorganic-chemistry.orgsemanticscholar.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the thiol. To suppress side reactions and minimize racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Other effective coupling agents include uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.comsemanticscholar.org These reagents rapidly convert carboxylic acids into their corresponding active esters, which readily react with thiols. semanticscholar.org Another notable reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming an acylimidazolide intermediate. peptide.comnih.gov

Table 1: Common Coupling Reagents for Thioester Synthesis

| Coupling Reagent | Abbreviation | Activator Class | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Byproduct (dicyclohexylurea) is poorly soluble. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble byproduct, facilitating workup. organic-chemistry.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Highly efficient, often used with HOBt to reduce racemization. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Uronium/Aminium Salt | Effective for coupling carboxylic acids with thiols. semanticscholar.org |

| 1,1'-Carbonyldiimidazole | CDI | Imidazolide | Useful for forming amides, esters, and thioesters. peptide.comnih.gov |

Application of Protecting Group Chemistry to the Amino and Carboxyl Moieties

Given the presence of a reactive primary amine and a carboxylic acid in the phenylalanine backbone, protecting group chemistry is indispensable for the successful synthesis of this compound. peptide.com These protecting groups prevent self-polymerization and other undesired side reactions during the thioesterification process.

The choice of protecting groups is critical and must be orthogonal, meaning that one group can be removed selectively without affecting the other or the newly formed thioester bond. peptide.com For the amino group of phenylalanine, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically cleaved with a secondary amine such as piperidine. peptide.com The benzyloxycarbonyl (Cbz) group is another option, often removed by hydrogenolysis. peptide.com

The carboxyl group of phenylalanine is typically protected as an ester, for example, a methyl or ethyl ester, if the thioesterification is to be performed using a different synthetic strategy. However, for the direct coupling of the carboxylic acid with thiophenol, the carboxyl group is the reaction site and remains unprotected. The thioester bond itself is sensitive to basic conditions, which makes the Fmoc protecting group less ideal in some synthetic routes as its removal could lead to cleavage of the thioester. springernature.com Therefore, a Boc-protected phenylalanine is often a preferred starting material for the synthesis of its S-phenyl thioester.

Table 2: Common Protecting Groups for Amino Acids

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Orthogonal to Fmoc and Cbz. peptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Orthogonal to Boc and Cbz. Thioester bond may be labile under these conditions. peptide.comspringernature.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂/Pd) | Orthogonal to Boc and Fmoc. peptide.com |

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of amino acid derivatives is often highly dependent on their stereochemistry. Phenylalanine has a chiral center at the α-carbon, and it is crucial to control this stereocenter during the synthesis of this compound to obtain the desired enantiomer (L- or D-).

The most straightforward approach to a stereoselective synthesis is to start with an enantiomerically pure phenylalanine derivative (e.g., L-phenylalanine or D-phenylalanine). elsevierpure.com The subsequent synthetic steps, particularly the activation of the carboxylic acid and the coupling with thiophenol, must be performed under conditions that minimize racemization of the α-carbon. The use of coupling reagents in combination with additives like HOBt is known to suppress racemization. peptide.com

For instance, the synthesis of L-S-phenyl 2-amino-3-phenylpropanethioate would begin with N-Boc-L-phenylalanine. This is then reacted with thiophenol in the presence of a coupling agent like DCC/HOBt or HBTU. The reaction conditions, such as temperature and solvent, are optimized to ensure the reaction proceeds to completion with minimal loss of stereochemical integrity.

In more advanced strategies, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. While often used to establish stereocenters, they can also be utilized in coupling reactions to ensure stereochemical retention. acs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of novel techniques for thioester synthesis that offer advantages in terms of reaction times, yields, and environmental impact.

Catalytic Methodologies for Enhanced Atom Economy and Selectivity

Catalytic methods for thioester formation are highly desirable as they can reduce the amount of waste generated from stoichiometric reagents and often lead to higher selectivity. While many classical coupling methods require stoichiometric amounts of activating agents, research is ongoing to develop catalytic alternatives.

For example, copper-catalyzed cross-coupling reactions have been developed for the synthesis of α-amino-α'-alkoxy ketones from amino acid thiol esters, demonstrating the potential of metal catalysis in transformations of amino acid derivatives. nih.gov The development of catalytic methods directly applicable to the synthesis of this compound from protected phenylalanine and thiophenol remains an active area of research. Such methods could involve the use of transition metal catalysts or organocatalysts to facilitate the direct condensation of the carboxylic acid and thiol with high efficiency and atom economy.

Microwave-Assisted and Flow Chemistry Techniques in Thioester Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.orgresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. rsc.orgrsc.org The synthesis of thioesters from carboxylic acids and thiols can be efficiently carried out under microwave conditions, often in the presence of a coupling agent. researchgate.net This technique could be readily applied to the synthesis of this compound, offering a significant improvement in efficiency over traditional heating methods.

Flow chemistry, or continuous flow synthesis, is another modern technique that offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comyoutube.com The synthesis of thioesters has been successfully demonstrated in continuous flow microreactors. mdpi.com For the preparation of this compound, a flow process could be designed where a solution of the protected phenylalanine and thiophenol, along with a suitable coupling agent, is passed through a heated reactor coil, allowing for rapid and controlled thioester formation.

Table 3: Comparison of Synthetic Techniques

| Technique | Advantages | Disadvantages |

| Classical Batch Synthesis | Well-established, versatile. | Long reaction times, potential for side reactions, scalability challenges. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, higher purity. rsc.orgresearchgate.netrsc.org | Specialized equipment required, potential for localized overheating. |

| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. mdpi.comyoutube.com | Initial setup can be complex, potential for clogging with solid byproducts. |

Green Chemistry Principles Applied to the Synthesis of Amino Acid Thioesters

The application of green chemistry principles to the synthesis of amino acid thioesters aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy and energy efficiency.

One prominent green chemistry approach is the direct synthesis of thioesters in aqueous media. Research has demonstrated the efficient preparation of thioesters from tertiary thioamides and alkyl halides in water, utilizing catalytic amounts of reagents like sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method avoids the use of volatile and often toxic organic solvents.

Another green strategy involves photocatalytic oxidative radical additions. For instance, α-keton thiol esters have been synthesized from thioic acids and alkenes using an inexpensive organic photocatalyst, thioxanthone, with oxygen as a green oxidant and ethyl acetate (B1210297) as a green solvent. acs.org The primary byproduct of this reaction is water, highlighting its environmental benefits. acs.org While not directly applied to this compound, these principles offer a framework for developing more sustainable synthetic routes.

Table 1: Comparison of Green Synthesis Solvents for Thioesters

| Solvent | Advantages | Disadvantages | Relevant Findings |

| Water | Non-toxic, non-flammable, readily available | Poor solubility of some organic reactants | Effective for thioester synthesis from tertiary thioamides and alkyl halides with appropriate catalysts. rsc.org |

| Ethyl Acetate | Relatively low toxicity, biodegradable | Flammable, can be derived from non-renewable sources | Utilized as a green solvent in photocatalytic synthesis of α-keton thiol esters. acs.org |

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer highly selective and efficient alternatives to traditional chemical synthesis, often proceeding under mild reaction conditions. These approaches leverage the catalytic power of enzymes and microorganisms.

Enzyme-Mediated Synthesis of Thioester Bonds

Enzymes, particularly ligases and engineered transferases, are capable of forming thioester bonds with high specificity. While a specific enzyme for the synthesis of this compound has not been identified, the broader field of biocatalysis provides strong evidence for its feasibility. For example, engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular α-C-H primary amination of carboxylic acid esters, producing chiral α-amino esters. nih.gov This demonstrates the potential for evolving enzymes to create specific amino acid derivatives.

Thioesterase domains, involved in the biosynthesis of nonribosomal peptides and polyketides, are another promising avenue. nih.gov These enzymes can accept synthetic mimics of their natural substrates, suggesting that an engineered thioesterase could potentially ligate phenylalanine with thiophenol. nih.gov The development of such a biocatalyst would likely involve high-throughput screening of enzyme libraries and directed evolution to optimize for the desired reaction. nih.gov

Microbial Fermentation or Cell-Free Biocatalysis for Related Structures

Microbial fermentation is a well-established industrial method for producing a wide range of amino acids. Genetically engineered strains of bacteria, most commonly Corynebacterium glutamicum and Escherichia coli, are used to produce l-amino acids like phenylalanine in high yields. By introducing the necessary enzymatic machinery into these microbial hosts, it is conceivable to develop a fermentation process for this compound. This would involve engineering the microorganism to not only overproduce phenylalanine but also to express an enzyme capable of its thioesterification with thiophenol.

Cell-free biocatalysis offers a more controlled environment for enzymatic reactions, free from the complexities of cellular metabolism. energy.gov In a cell-free system, the necessary enzymes for converting a precursor to the final product are combined in a reaction vessel. frontiersin.org For the synthesis of this compound, a cell-free system could be designed to convert L-phenylalanine into the target thioester. nih.gov This modular approach allows for the optimization of each enzymatic step and can overcome issues of substrate or product toxicity to a host organism. energy.govnih.gov The development of such a system would be a significant step towards the efficient and sustainable production of this specific amino acid thioester.

Chemical Reactivity and Mechanistic Investigations of S Phenyl 2 Amino 3 Phenylpropanethioate

Hydrolysis and Transacylation Reactions of the Thioester Bond

The thioester bond in S-phenyl 2-amino-3-phenylpropanethioate is susceptible to cleavage through hydrolysis and transacylation reactions. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the thioester group.

Kinetic and Thermodynamic Studies of Thioester Cleavage

The hydrolysis of thioesters is a thermodynamically favorable process, more so than the hydrolysis of their oxygen ester counterparts. This is attributed to the lower resonance stabilization of the thioester linkage compared to the ester linkage, making the carbonyl carbon more electrophilic, and the greater stability of the thiolate leaving group (RS⁻) compared to the alkoxide (RO⁻).

Representative Thermodynamic Data for Aryl Thioester Hydrolysis

| Parameter | Representative Value |

|---|---|

| ΔG°' (Standard Free Energy of Hydrolysis) | -7 to -8 kcal/mol |

| Keq (Equilibrium Constant) | > 1 (highly favorable) |

This table presents typical values for aryl thioester hydrolysis and should be considered illustrative for this compound in the absence of specific experimental data.

Kinetic studies of thioester hydrolysis typically reveal second-order rate constants, dependent on the concentration of both the thioester and the nucleophile (e.g., water or hydroxide (B78521) ion).

Influence of pH, Ionic Strength, and Solvent Polarity on Reaction Rates

The rate of hydrolysis of this compound is expected to be significantly influenced by pH, ionic strength, and solvent polarity.

pH: The hydrolysis of thioesters is subject to both acid and base catalysis. In acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. Under basic conditions, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases, leading to a significant acceleration of the hydrolysis rate. A typical pH-rate profile for the hydrolysis of a phenyl thioester would show a "U" shape, with a minimum rate at neutral pH and increasing rates at both low and high pH. The presence of the free amino group in this compound, which can be protonated at acidic pH, may introduce additional complexity to the pH-rate profile compared to a simple N-acylated thioester.

Ionic Strength: The ionic strength of the medium can influence reaction rates, particularly in reactions involving charged species. For the base-catalyzed hydrolysis of a neutral thioester, an increase in ionic strength would typically have a small effect. However, for reactions involving the protonated form of this compound, changes in ionic strength could have a more pronounced effect on the reaction rate due to the interaction of the charged substrate with the ionic environment.

Solvent Polarity: The polarity of the solvent can affect the stability of the reactants, transition state, and products. For the hydrolysis of thioesters, an increase in solvent polarity generally leads to an increase in the reaction rate. This is because the transition state of the nucleophilic attack is typically more polar than the reactants, and is therefore stabilized to a greater extent by a polar solvent.

Base-Catalyzed and Nucleophile-Assisted Thioester Hydrolysis Mechanisms

The hydrolysis of this compound can be accelerated by bases and other nucleophiles.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ion, the hydrolysis proceeds through a direct nucleophilic attack of the hydroxide ion on the thioester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the thiophenolate leaving group and form the carboxylate product. The free amino group in this compound could potentially act as an intramolecular general base catalyst, where the neutral amino group abstracts a proton from a water molecule, increasing its nucleophilicity and facilitating its attack on the thioester carbonyl.

Nucleophile-Assisted Hydrolysis: Other nucleophiles can also assist in the hydrolysis of the thioester. For instance, in the context of native chemical ligation, thiol additives are often used to catalyze the transthioesterification, which is a key step in the process. nih.gov This involves the formation of a more reactive thioester intermediate.

Nucleophilic Acyl Substitution Reactions Involving this compound

Beyond hydrolysis, the thioester group of this compound is a versatile handle for various nucleophilic acyl substitution reactions.

Intermolecular Reactions with Amines, Alcohols, and Other Nucleophiles

Aminolysis: The reaction of this compound with amines (aminolysis) would lead to the formation of an amide bond. This reaction is fundamental in peptide synthesis. The reaction with a primary or secondary amine would yield the corresponding N-substituted 2-amino-3-phenylpropanamide. The rate of aminolysis is dependent on the nucleophilicity and concentration of the amine.

Alcoholysis: Reaction with an alcohol (alcoholysis) would result in the formation of an ester. This transesterification reaction is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines.

Reactions with Other Nucleophiles: Other nucleophiles, such as carbanions or cyanide ions, can also react with the thioester to form new carbon-carbon bonds.

Representative Reactivity of Thioesters with Various Nucleophiles

| Nucleophile | Product Type | Relative Rate |

|---|---|---|

| Hydroxide (OH⁻) | Carboxylate | Very Fast |

| Amines (R-NH₂) | Amide | Fast |

| Alcohols (R-OH) | Ester | Moderate |

| Thiols (R-SH) | Thioester (Transacylation) | Moderate |

This table provides a general comparison of reactivity and should be considered illustrative for this compound.

Intramolecular Cyclization Pathways and Rearrangement Reactions

The presence of the amino group in this compound introduces the possibility of intramolecular reactions.

Intramolecular Cyclization: The free amino group can act as an intramolecular nucleophile, attacking the thioester carbonyl. This could potentially lead to the formation of a cyclic amide, a diketopiperazine, if two molecules are involved, or other cyclic structures depending on the reaction conditions. The propensity for cyclization would be influenced by the conformational flexibility of the molecule and the effective concentration of the nucleophilic amino group in the vicinity of the electrophilic thioester.

N-to-S Acyl Shift: In systems containing both an amide and a thioester functionality in close proximity, an intramolecular N-to-S acyl shift can occur. nih.gov While this compound itself does not possess a pre-existing amide for such a shift, this type of rearrangement is a key principle in related peptide chemistry, particularly in native chemical ligation, where a thioester intermediate is formed via an S-to-N acyl transfer. nih.gov The reverse reaction, an N-to-S acyl shift, can be used to generate peptide thioesters. nih.govrsc.org

Electrophilic and Radical Reactivity of the Phenylpropanethioate Moiety

The phenylpropanethioate moiety of this compound presents several sites for potential electrophilic and radical reactions. The reactivity is a composite of the individual contributions from the thioester linkage, the activated benzylic position, and the nucleophilic amino group.

The thioester group, while generally less reactive than acid chlorides or anhydrides, is more susceptible to nucleophilic attack than corresponding oxygen esters. nih.gov This is attributed to the better leaving group ability of the thiolate anion (PhS⁻) compared to an alkoxide. nih.gov Conversely, the carbonyl carbon of the thioester is less electrophilic than that of an ester due to the reduced electron-donating resonance from the larger sulfur atom. nih.gov Electrophilic attack directly on the thioester sulfur is also possible, potentially leading to the formation of sulfonium (B1226848) intermediates.

The primary amino group, being nucleophilic, is a prime target for electrophilic attack. In its unprotected state, it can readily react with a variety of electrophiles, such as acylating agents or alkylating agents, to form the corresponding amides or secondary/tertiary amines. chemrxiv.orgnih.gov The reactivity of the amino group can be modulated by the pH of the reaction medium; protonation under acidic conditions renders it non-nucleophilic.

The benzyl (B1604629) group contains a benzylic C-H bond which is particularly susceptible to radical reactions. The stability of the resulting benzylic radical is significantly enhanced through resonance delocalization with the adjacent phenyl ring. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This makes the benzylic position a favorable site for radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, or oxidation. libretexts.orgchemistrysteps.comyoutube.com Strong oxidizing agents can cleave the alkyl side chain at the benzylic position to yield benzoic acid. chemistrysteps.com

Table 1: Predicted Reactivity of this compound with Various Reagents

| Reagent Type | Site of Reaction | Predicted Product Type | Notes |

| Strong Acid (e.g., HCl) | Amino group | Ammonium (B1175870) salt | Protonation of the basic amino group. |

| Strong Base (e.g., NaOH) | Thioester | Carboxylate and Thiophenol | Base-catalyzed hydrolysis of the thioester. |

| Acylating Agent (e.g., Acetic Anhydride) | Amino group | N-acylated derivative | Amide bond formation. youtube.com |

| Alkylating Agent (e.g., Methyl Iodide) | Amino group | N-alkylated derivative(s) | Formation of secondary, tertiary amine, or quaternary ammonium salt. |

| Radical Initiator + Halogen Source (e.g., AIBN + NBS) | Benzylic C-H | Benzylic bromide | Free radical substitution at the benzylic position. libretexts.orgchemistrysteps.com |

| Strong Oxidizing Agent (e.g., KMnO₄) | Benzylic C-H | Benzoic acid | Oxidative cleavage of the phenylalanyl side chain. chemistrysteps.com |

| Nucleophilic Thiol (e.g., R-SH) | Thioester carbonyl | Different thioester | Thiol-thioester exchange. nih.gov |

Stability and Degradation Pathways under Controlled Experimental Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Its degradation can proceed through several pathways, primarily involving the hydrolysis of the thioester bond and reactions involving the free amino group.

Thioesters are known to be sensitive to hydrolysis, which can be catalyzed by acid, base, or occur neutrally, to yield a carboxylic acid and a thiol. youtube.com Generally, thioesters exhibit greater stability in acidic to neutral aqueous solutions compared to basic conditions, where hydrolysis is significantly accelerated. nih.govresearchgate.net For instance, studies on model compounds like S-methyl thioacetate (B1230152) have shown that the half-life for hydrolysis at pH 7 and 23°C is approximately 155 days, indicating considerable stability under neutral conditions. nih.gov However, the rate of base-mediated hydrolysis is several orders of magnitude faster than acid-catalyzed or neutral hydrolysis. nih.govresearchgate.net

Another significant degradation pathway, particularly relevant in the presence of other sulfur-containing compounds, is thiol-thioester exchange. nih.govacs.org This is a transesterification reaction where an external thiol attacks the thioester carbonyl, displacing the original thiol. This reaction can be competitive with hydrolysis and is influenced by the pH and the pKa of the attacking thiol. nih.gov The presence of a free amino group within the same molecule, as in this compound, introduces the possibility of intramolecular aminolysis, which could lead to cyclization or polymerization under certain conditions. The unprotected nature of the amino acid ester makes it susceptible to such intramolecular reactions, potentially forming cyclic dipeptides (diketopiperazines) or other degradation products, especially upon heating or under basic conditions.

Furthermore, the thioester linkage can be cleaved under specific reductive or oxidative conditions. For example, some thioesters are unstable in the presence of certain photocatalysts and can be reduced. acs.org Oxidative cleavage is also a possible degradation route, although less common than hydrolysis or thiolysis. The stability of thioesters in biological milieu is often transient, as they are reactive intermediates in many metabolic pathways. acs.orgnih.gov

Table 2: Factors Influencing the Stability and Degradation of the Thioester Bond in this compound (based on model systems)

| Condition | Effect on Thioester Bond | Primary Degradation Pathway | Reference |

| Acidic pH (e.g., pH < 4) | Relatively stable | Slow acid-catalyzed hydrolysis | nih.govresearchgate.net |

| Neutral pH (e.g., pH 7) | Moderately stable | Slow pH-independent hydrolysis | nih.gov |

| Basic pH (e.g., pH > 8) | Unstable | Rapid base-catalyzed hydrolysis | nih.govresearchgate.net |

| Presence of Nucleophilic Thiols | Potentially unstable | Thiol-thioester exchange | nih.govacs.org |

| Presence of Amines | Potentially unstable | Aminolysis | youtube.comacs.org |

| Elevated Temperature | Decreased stability | Accelerated hydrolysis and potential for intramolecular reactions | nih.gov |

| Oxidizing Agents (e.g., H₂O₂) | Potentially unstable | Oxidative cleavage | acs.org |

| Reducing Agents (e.g., Zinc dust) | Unstable | Reductive cleavage | acs.org |

Theoretical and Computational Chemistry Studies of S Phenyl 2 Amino 3 Phenylpropanethioate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, stability, and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometries, orbital energies, and various spectroscopic parameters. For S-phenyl 2-amino-3-phenylpropanethioate, such calculations would be crucial in understanding its intrinsic chemical nature.

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds and the relative energies of these conformers.

A computational investigation of L-phenylalanine, a core structural component of this compound, has revealed a complex potential energy surface with numerous stable conformers. nih.gov A study employing first-principle calculations identified 31 distinct minimum energy structures for the neutral L-phenylalanine molecule in a vacuum. nih.gov These conformations are stabilized by a variety of non-bonded interactions, including hydrogen bonds between the amino and carboxyl groups, as well as NH-π, CH-π, and OH-π interactions involving the phenyl ring. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound (Hypothetical)

| Dihedral Angle | Description | Expected Influence on Conformation |

| φ (phi) | C'-N-Cα-C' | Defines the backbone conformation |

| ψ (psi) | N-Cα-C'-S | Defines the backbone conformation |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Orientation of the phenylalanine phenyl ring |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation of the phenylalanine phenyl ring |

| θ1 (theta1) | Cα-C'-S-C1' | Orientation of the S-phenyl group relative to the carbonyl |

| θ2 (theta2) | C'-S-C1'-C2' | Rotation of the S-phenyl group |

This table is a hypothetical representation of the key torsional angles that would be investigated in a conformational analysis of the target molecule.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

In studies of amino acids like L-cysteine, L-histidine, and L-tryptophan, the HOMO is often localized on the electron-rich parts of the molecule, such as the lone pairs of heteroatoms or the π-system of aromatic rings. researchgate.net The LUMO, conversely, is typically distributed over regions that can accept electron density, such as antibonding orbitals. For this compound, the HOMO would likely have significant contributions from the sulfur lone pairs and the π-orbitals of the two phenyl rings. The LUMO would be expected to be centered on the carbonyl group of the thioester and the antibonding π-orbitals of the phenyl rings.

Quantum chemical calculations can also provide various reactivity descriptors, as shown in Table 2 for a selection of amino acids. researchgate.net These indices, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity profile.

Table 2: Calculated Quantum Chemical Parameters for Selected Amino Acids

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) |

| L-Cysteine | -6.15 | -0.87 | 5.28 | 6.15 | 0.87 | 3.51 |

| L-Histidine | -5.79 | -0.98 | 4.81 | 5.79 | 0.98 | 3.38 |

| L-Tryptophan | -5.52 | -1.01 | 4.51 | 5.52 | 1.01 | 3.26 |

Data sourced from a computational study on amino acids as corrosion inhibitors. researchgate.net These values provide a reference for the expected range of electronic properties in related molecules.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be highly valuable. The chemical shifts of the protons and carbons in the vicinity of the chiral center (Cα) and the thioester linkage would be particularly sensitive to the molecule's conformation. Discrepancies between calculated and experimental shifts can often reveal subtle structural features or dynamic processes. For instance, the chemical shifts of the aromatic protons on both phenyl rings would be influenced by their relative orientations and any resulting shielding or deshielding effects.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. acs.org For this compound, key vibrational modes would include the C=O stretch of the thioester, the N-H stretches of the amino group, the C-S stretch, and various vibrations associated with the phenyl rings. The calculated frequencies can help in the definitive assignment of complex experimental spectra.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds.

Behavior of this compound in Various Solvent Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to explore these effects. A simulation of this compound in an aqueous environment, for example, would reveal the structure and dynamics of the surrounding water molecules and how they interact with the different functional groups of the solute. nih.gov Key aspects to investigate would include:

Solvation Shell Structure: The arrangement of water molecules around the hydrophilic (amino group) and hydrophobic (phenyl rings) regions of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amino group and water, as well as between water molecules themselves in the vicinity of the solute.

Conformational Dynamics: How the presence of the solvent influences the conformational preferences of the molecule compared to the gas phase. The flexibility of the molecule in solution could be assessed by monitoring the fluctuations of key dihedral angles over time.

Simulations in different solvents (e.g., a non-polar solvent like hexane (B92381) or a polar aprotic solvent like dimethyl sulfoxide) would provide insights into how the solvent polarity affects the conformational equilibrium and intermolecular interactions. acs.org

Ligand-Protein Interaction Dynamics via Molecular Modeling

Molecular docking and MD simulations are powerful tools for studying how a small molecule (ligand) binds to a protein. nih.gov If this compound were to be investigated as a potential ligand for a particular protein target, a typical computational workflow would involve:

Molecular Docking: A docking program would be used to predict the most likely binding poses of the ligand within the protein's active site. dergipark.org.tr This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a function that estimates the binding affinity. nih.gov

Molecular Dynamics of the Complex: The most promising docked poses would then be used as starting points for MD simulations of the ligand-protein complex. acs.org These simulations would provide a dynamic picture of the binding process, revealing:

The stability of the binding pose over time.

The key amino acid residues involved in the interaction.

The network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Any conformational changes in the protein or the ligand upon binding.

Table 3: Hypothetical Key Interactions in a Ligand-Protein Complex

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Groups on Protein |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygen (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Phenyl rings | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |

| Cation-π | Protonated amino group | Phe, Tyr, Trp |

This table illustrates the types of non-covalent interactions that would be analyzed in a molecular dynamics simulation of this compound bound to a protein.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles.

Thioesters are known for their role in biochemical acyl transfer reactions. A common reaction for this compound would be nucleophilic acyl substitution, such as hydrolysis or aminolysis. During such a reaction, the system passes through a high-energy transition state (TS).

Using DFT, the geometry of this transition state can be characterized. For the aminolysis of a thioester, a nucleophilic amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses. The transition state for the formation of this intermediate is of significant interest. Computational studies on analogous systems reveal that the transition state is characterized by the partial formation of the bond between the nucleophile and the carbonyl carbon, and a slight elongation of the carbonyl C=O bond. The geometry of the transition state can be located on the potential energy surface and is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

For a representative reaction, such as the aminolysis of this compound with a simple amine (e.g., methylamine), the key geometric parameters of the transition state can be predicted.

Interactive Table 1: Representative Transition State Geometries for the Aminolysis of this compound

| Parameter | Reactant Complex (Å) | Transition State (Å) | Tetrahedral Intermediate (Å) |

| C(carbonyl)-N(nucleophile) Distance | ~3.50 | ~2.00 | ~1.50 |

| C(carbonyl)-S(phenyl) Distance | ~1.80 | ~1.85 | ~1.95 |

| C=O Bond Length | ~1.21 | ~1.25 | ~1.35 |

| Note: These values are representative and based on DFT calculations of analogous thioester aminolysis reactions. |

The imaginary frequency corresponding to the transition state vector would primarily involve the motion of the nucleophile towards the carbonyl carbon and the subsequent rehybridization of this carbon from sp² to sp³.

The elucidation of reaction pathways and the determination of the associated energy barriers are crucial for understanding the kinetics of a reaction. DFT calculations can map out the potential energy surface along the reaction coordinate, from reactants to products, identifying all intermediates and transition states.

The energy barrier, or activation energy (ΔG‡), is the difference in free energy between the reactants and the transition state. A lower energy barrier implies a faster reaction rate. For thioester reactions, the nature of the nucleophile, the solvent, and any catalysts can significantly influence the energy barrier. For instance, acid or base catalysis can lower the activation energy by stabilizing the transition state. researchgate.net

Computational studies on the hydrolysis of thioesters have shown that the uncatalyzed reaction in a neutral aqueous solution can have a significant energy barrier. acs.org The pathway typically involves the formation of a tetrahedral intermediate. The rate-limiting step can be either the formation or the breakdown of this intermediate, depending on the specific reactants and conditions.

Interactive Table 2: Representative Calculated Energy Barriers for a Reaction of this compound

| Reaction Pathway | Solvent Model | Catalyst | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Neutral Hydrolysis | Water (PCM) | None | 20 - 25 |

| Acid-Catalyzed Hydrolysis | Water (PCM) | H₃O⁺ | 12 - 17 |

| Base-Catalyzed Hydrolysis | Water (PCM) | OH⁻ | 10 - 15 |

| Aminolysis (with R-NH₂) | Water (PCM) | None | 18 - 23 |

| Note: These are representative values based on DFT studies of similar thioester reactions. PCM refers to the Polarizable Continuum Model for solvation. |

These data indicate that catalyzed pathways are significantly more favorable, which is consistent with experimental observations of thioester reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogues

QSAR and SPR are computational modeling techniques used to predict the biological activity or properties of compounds based on their chemical structure. These models are particularly valuable in drug discovery and materials science for screening large libraries of compounds and prioritizing candidates for synthesis and testing.

For analogues of this compound, QSAR models can be developed to predict their potential biological activity, for example, as enzyme inhibitors. These models are built by correlating structural descriptors of a series of compounds with their experimentally determined activities.

The development of a QSAR model involves several steps:

Data Set Collection: A series of analogues of this compound with known biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors. For peptide-like molecules, specific amino acid descriptors are often used. nih.govacs.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model relating the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Interactive Table 3: Hypothetical QSAR Model for Analogues of this compound as Enzyme Inhibitors

| Analogue Substitution Site | Molecular Descriptor | Contribution to Activity (pIC₅₀) |

| Phenyl Ring (para-position) | Hammett Constant (σ) | Positive (electron-withdrawing groups increase activity) |

| Amino Group | Hydrogen Bond Donor Count | Positive |

| Phenylalanine side chain | Molecular Lipophilicity (logP) | Negative (high lipophilicity decreases activity) |

| Thiol leaving group | pKa of the corresponding thiol | Positive (lower pKa of thiol increases reactivity) |

| This table represents a hypothetical QSAR model and illustrates the types of descriptors and their potential influence on inhibitory activity. |

Surface Plasmon Resonance (SPR) is an experimental technique used to measure the binding kinetics and affinity of molecules. reichertspr.comlabtoo.com SPR data, such as association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), can be used to develop SPR-based QSAR or Structure-Property Relationship (SPR) models. These models would correlate the structural features of the this compound analogues with their binding behavior to a specific protein target. This can provide a deeper understanding of the molecular features driving the interaction.

Biochemical Interactions and Molecular Mechanisms of S Phenyl 2 Amino 3 Phenylpropanethioate

Enzyme Inhibition and Activation Studies

The unique structural features of S-phenyl 2-amino-3-phenylpropanethioate, particularly the presence of a thioester bond, suggest its potential as a modulator of enzyme activity. Thioesters are known to be more reactive than their ester or amide counterparts, rendering them susceptible to nucleophilic attack, a common mechanism in enzyme catalysis and inhibition. nih.gov

Interaction with Proteases and Peptidases (e.g., Cysteine Proteases, Thioesterases)

The this compound molecule is a structural analog of phenylalanine, an amino acid recognized by numerous proteases. This, combined with the reactive thioester group, makes it a prime candidate for interaction with proteases, especially those with a nucleophilic residue in their active site, such as cysteine and serine proteases.

Cysteine proteases, also known as thiol proteases, utilize a cysteine residue's thiol group for catalysis. researchgate.net The catalytic mechanism typically involves the formation of a covalent thioester intermediate between the enzyme and the substrate. nih.gov Given this mechanism, this compound could act as an inhibitor. The active site cysteine thiolate of a protease could attack the electrophilic carbonyl carbon of the thioester in the inhibitor. This would lead to the displacement of the thiophenol leaving group and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.net

Thioesterases are enzymes that specialize in the hydrolysis of thioester bonds. This compound would be a logical substrate for such enzymes. The interaction would likely follow the canonical hydrolytic mechanism of the specific thioesterase, involving an attack on the thioester carbonyl to yield 2-amino-3-phenylpropanoic acid and thiophenol.

Substrate Mimicry and Competitive Binding Mechanisms

The 2-amino-3-phenylpropanoate portion of the molecule mimics the structure of the amino acid phenylalanine. Phenylalanine is a substrate for various enzymes, including phenylalanine hydroxylase and various proteases that recognize and cleave after phenylalanine residues. nih.govscbt.com This structural mimicry allows this compound to potentially bind to the active site of these enzymes, acting as a competitive inhibitor. In a competitive inhibition model, the compound would compete with the natural substrate for binding to the enzyme's active site. The effectiveness of this inhibition would be dependent on the binding affinity (Ki) of the compound for the enzyme.

For proteases that recognize phenylalanine, the inhibitor could bind in a similar orientation as a phenylalanine-containing peptide substrate. The bulky phenyl group of the inhibitor would likely occupy the S1 pocket of many proteases, a hydrophobic pocket that accommodates the side chains of amino acid residues at the cleavage site.

Irreversible Binding Modes and Active Site Covalent Modification

The high reactivity of the thioester bond in this compound opens up the possibility of irreversible inhibition through covalent modification of the enzyme's active site. As mentioned earlier, for cysteine or serine proteases, the nucleophilic attack by the active site residue would result in the formation of a covalent acyl-enzyme intermediate. While this is a normal part of the catalytic cycle for a substrate, if the subsequent hydrolysis step (deacylation) is significantly slow or does not occur, the enzyme becomes irreversibly inhibited.

Studies on other types of ester-containing inhibitors, such as phenyl esters, have shown their ability to act as potent irreversible inhibitors of proteases like caseinolytic protease P (ClpP) by forming a stable acyl-enzyme intermediate. researchgate.netnih.gov This provides a strong precedent for the potential of this compound to act in a similar manner. The stability of the resulting acyl-enzyme complex would be a key determinant of the potency and duration of the inhibition.

Receptor Binding and Signaling Pathway Modulation in Cellular Systems (excluding human clinical data)

While direct evidence of this compound binding to cellular receptors is not available, its structure as a phenylalanine derivative suggests potential interactions with systems that recognize this amino acid.

Characterization of Binding Kinetics and Thermodynamics

To understand the potential interaction of this compound with a cellular receptor, it would be necessary to perform binding studies. These studies would aim to determine the kinetic and thermodynamic parameters of the interaction.

Binding Kinetics: These studies measure the rates of association (kon) and dissociation (koff) of the ligand (the compound) to the receptor. The ratio of these rates determines the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a higher binding affinity.

Thermodynamics: Isothermal titration calorimetry (ITC) is a technique that can be used to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).

The following is an illustrative data table showing the type of data that would be generated from such studies. The values are hypothetical.

| Parameter | Hypothetical Value | Unit | Description |

| kon | 1.5 x 105 | M-1s-1 | Association rate constant |

| koff | 3.0 x 10-3 | s-1 | Dissociation rate constant |

| KD | 20 | nM | Equilibrium dissociation constant |

| ΔH | -15 | kcal/mol | Enthalpy change |

| ΔS | 10 | cal/mol·K | Entropy change |

| ΔG | -18.9 | kcal/mol | Gibbs free energy change |

Exploration of Downstream Molecular Events in Defined Cell Lines

Should this compound be found to bind to a specific cellular receptor, the next step would be to investigate its effect on downstream signaling pathways within the cell. This would typically be carried out in defined cell lines that express the receptor of interest.

For example, if the compound were to bind to a G-protein coupled receptor (GPCR), researchers would investigate its effect on second messenger systems, such as cyclic AMP (cAMP) or intracellular calcium levels. If it were to interact with a receptor tyrosine kinase (RTK), studies would focus on the phosphorylation status of the receptor and downstream signaling proteins in pathways like the MAPK/ERK or PI3K/Akt pathways.

The investigation of these downstream events would involve a variety of molecular and cellular biology techniques, including:

Western Blotting: To detect changes in the phosphorylation state or expression levels of key signaling proteins.

Reporter Gene Assays: To measure the activation of transcription factors that are downstream of the signaling pathway.

Cell Proliferation and Viability Assays: To determine the functional consequences of the signaling pathway modulation.

The results of these studies would elucidate the mechanism of action of this compound at the cellular level and reveal its potential as a tool to modulate specific signaling pathways.

Application as a Chemical Probe or Reporter Molecule

Development for Activity-Based Protein Profiling (ABPP)

There is no available scientific literature describing the development or use of this compound as a probe for activity-based protein profiling (ABPP). ABPP probes are typically designed with a reactive group that covalently modifies the active site of a specific class of enzymes, a reporter tag for detection, and a linker. nih.gov While thioesters can act as reactive groups, the specific development of this compound for this purpose has not been documented.

Use in High-Throughput Screening (HTS) Assays for Enzyme Activity

No published studies were found that utilize this compound in high-throughput screening (HTS) assays for enzyme activity. HTS assays are a cornerstone of drug discovery, allowing for the rapid screening of large compound libraries. capes.gov.brwikipedia.org The suitability and application of this specific thioester in any HTS campaign have not been reported.

In Vitro Metabolic Fate and Biotransformation Pathways

Enzymatic Hydrolysis by Intracellular Esterases and Thioesterases

There is a lack of research on the enzymatic hydrolysis of this compound by intracellular esterases or thioesterases. Generally, thioesters are susceptible to hydrolysis, which can be catalyzed by various enzymes. libretexts.org The rate and specificity of such hydrolysis would be critical to understanding the compound's stability and mechanism of action within a cell, but this has not been investigated for this compound.

Identification of Metabolites and Biotransformation Products in Cell Cultures

No studies have been published that identify the metabolites or biotransformation products of this compound in cell cultures. The metabolism of xenobiotics, including thioesters, can involve various enzymatic pathways, such as hydrolysis and conjugation. capes.gov.brresearchgate.net For instance, the biotransformation of related phenylalanine compounds can lead to various modified products. vibrantpharma.com However, without experimental data, the specific metabolic fate of this compound remains unknown.

Structure Activity Relationship Sar and Design Principles for S Phenyl 2 Amino 3 Phenylpropanethioate Analogues

Systematic Modifications of the S-phenyl Moiety and their Impact on Reactivity and Biological Activity

The S-phenyl moiety of S-phenyl 2-amino-3-phenylpropanethioate is a critical determinant of its chemical reactivity and biological interactions. The thioester bond, a key feature of this compound, is more reactive than its ester or amide counterparts due to the larger size and reduced electron delocalization of the sulfur atom. nih.gov This inherent reactivity makes thioesters efficient acyl transfer agents under physiological conditions. nih.gov

Modifications to the phenyl ring of the S-phenyl group can significantly alter the properties of the thioester. The presence of a phenyl substituent has been shown to retard the cleavage of the thioester bond in certain enzymatic systems. nih.gov This suggests that the electronic and steric nature of the S-phenyl group is crucial for its interaction with biological targets. For instance, in a study of phenyl esters as inhibitors of the caseinolytic protease P (ClpP), the phenyl ester group was found to be essential for inhibitory activity. These compounds act by acylating a serine residue in the enzyme's active site, forming a covalent intermediate. researchgate.net The efficiency of this acylation and the stability of the resulting intermediate are influenced by substituents on the phenyl ring.

Systematic variation of the phenolate (B1203915) leaving group in thioester reactions has demonstrated a dependence on basicity, which in turn affects the reaction rate. acs.org This principle can be extrapolated to the S-phenyl group of the target molecule, where electron-withdrawing or electron-donating substituents on the phenyl ring would modulate the stability and reactivity of the thioester bond. For example, electron-withdrawing groups would likely increase the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. Conversely, electron-donating groups could decrease its reactivity.

The following table summarizes the potential impact of modifications to the S-phenyl moiety based on studies of related thioester compounds.

| Modification of S-phenyl Moiety | Predicted Impact on Reactivity/Activity | Rationale |

| Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) | Increased reactivity towards nucleophiles | Enhances the electrophilicity of the carbonyl carbon. |

| Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Decreased reactivity towards nucleophiles | Reduces the electrophilicity of the carbonyl carbon. |

| Steric hindrance (e.g., ortho-substituents) | Potential for altered enzyme-substrate recognition and bond cleavage rates | May affect the accessibility of the thioester to the active site of an enzyme. nih.gov |

Exploration of Substituents on the Phenylalanine Backbone

The phenylalanine backbone of this compound offers numerous opportunities for modification to alter its biological activity. The phenyl ring of the phenylalanine residue is a key site for such modifications.

Studies on phenylalanine analogues have shown that the position and nature of substituents on this phenyl ring can have a profound effect on their interaction with biological targets, such as amino acid transporters. For example, in the context of the L-type amino acid transporter 1 (LAT1), halogenation of the phenylalanine ring significantly influences affinity and selectivity. nih.gov An iodine substituent at the ortho-position (2-position) of the phenyl ring was found to markedly improve LAT1 affinity and selectivity compared to the parent phenylalanine. nih.gov However, this came at the cost of a reduced transport velocity, hypothesized to be due to the increased bulkiness of the side chain. nih.gov In contrast, an iodo group at the meta-position (3-position) increased affinity for both LAT1 and LAT2 transporters, while a para-substitution (4-position) had a different effect. nih.gov

The electronic properties of substituents on the phenylalanine ring can also control the conformational preferences of the molecule. In cyclic peptides containing a phenylalanine residue, electron-donating substituents at the 4-position of the phenyl ring were found to promote a folded conformation by strengthening a CH-π interaction. nih.gov This demonstrates that substituents can exert control over the local conformation and flexibility of the phenylalanine side chain, which can be critical for molecular recognition.

Furthermore, constraining the phenylalanine backbone itself can lead to predictable conformational biases. For instance, incorporating the phenylalanine structure into a more rigid framework, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analogue of phenylalanine, has been used to design peptides with specific secondary structures like β-bends and helices. nih.gov

Below is a data table summarizing the observed effects of substituents on the phenylalanine backbone from various studies.

| Modification of Phenylalanine Backbone | System Studied | Observed Effect | Reference |

| 2-Iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Markedly improved LAT1 affinity and selectivity, but reduced transport velocity. | nih.gov |

| 3-Iodo-L-phenylalanine | LAT1 and LAT2 transporters | Increased affinity for both LAT1 and LAT2. | nih.gov |

| 4-Iodo-L-phenylalanine | LAT1 and LAT2 transporters | Different affinity profile compared to ortho and meta substitution. | nih.gov |

| 4-Substituted Phenylalanine (electron-donating groups) | Cyclic Peptide Conformation | Promoted a folded conformation through enhanced CH-π interactions and entropic effects. | nih.gov |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Peptide Structure | Induced specific secondary structures (β-bend, 3₁₀-helix). | nih.gov |

Role of the Amino Group and Stereochemistry in Molecular Recognition

The primary amino group and the stereochemistry of the chiral center are fundamental to the molecular recognition of this compound and its analogues. The amino group, being a primary site for hydrogen bonding and electrostatic interactions, plays a pivotal role in the orientation and binding of the molecule within a receptor or enzyme active site. The ability to form hydrogen bonds is a key aspect of protein-ligand interactions.

The stereochemistry at the α-carbon is crucial for biological activity. Most biological systems exhibit a high degree of stereoselectivity. For instance, the electrochemical recognition of phenylalanine enantiomers has been demonstrated using chiral interfaces, highlighting the importance of stereochemistry in molecular interactions. rsc.org In the context of enzyme inhibition, the stereochemistry of a substituent can act as a switch, dictating the conformational outcome of the enzyme-inhibitor complex. A study on phenyl ester inhibitors of ClpP revealed that the stereochemistry of a methyl substituent at the alpha position to the ester bond determined whether the enzyme complex remained intact or dissociated. researchgate.net

The L-configuration of naturally occurring amino acids is generally preferred by biological systems. Therefore, the (S)-enantiomer of this compound is expected to be more biologically active in many contexts than its (R)-enantiomer. The precise spatial arrangement of the amino group, the carboxyl group (as a thioester), and the benzyl (B1604629) side chain is critical for specific molecular recognition events.

Rational Design Strategies for Modulating Selectivity and Potency in Biochemical Systems

The rational design of analogues of this compound leverages the SAR data to create molecules with desired properties. The goal is to modulate selectivity for a particular biological target and to enhance potency.

One key strategy is target-specific modification . Based on the known structure of a target enzyme or receptor, modifications can be designed to enhance binding affinity and selectivity. For example, if the target has a hydrophobic pocket, increasing the hydrophobicity of the phenylalanine ring or the S-phenyl moiety could improve potency. nih.gov This approach was successfully used in designing potent inhibitors of metallo-β-lactamase L1 based on amino acid thioester scaffolds. nih.gov

Another strategy involves modulating transport and delivery . For applications requiring the compound to cross cell membranes, modifications can be made to target specific transporters. The design of LAT1-selective phenylalanine analogues for drug delivery to cancer cells is a prime example of this strategy. nih.gov By understanding the structural requirements of the transporter, analogues can be synthesized that are preferentially taken up by target cells.

Conformational constraint is a powerful tool in rational design. By rigidifying the molecule, for example by cyclization or by introducing bulky substituents, it is possible to lock the molecule into a bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency and selectivity. The use of constrained phenylalanine analogues like Tic demonstrates the utility of this approach. nih.gov

Finally, the reactivity of the thioester can be fine-tuned. By introducing appropriate substituents on the S-phenyl ring, the rate of acyl transfer can be controlled. This is particularly relevant for the design of covalent inhibitors or activity-based probes, where the reactivity of the thioester "warhead" needs to be optimized for the specific target.

The table below outlines some rational design strategies and their potential applications for analogues of this compound.

| Design Strategy | Approach | Desired Outcome |

| Target-Specific Modification | Introduce substituents that complement the target's active site (e.g., hydrophobic, hydrogen-bonding groups). | Increased potency and selectivity for a specific enzyme or receptor. |

| Modulating Transport | Modify the phenylalanine backbone to be recognized by a specific amino acid transporter. | Enhanced cellular uptake and targeted delivery. |

| Conformational Constraint | Rigidify the structure through cyclization or steric hindrance. | Increased binding affinity and selectivity due to a pre-organized bioactive conformation. |

| Reactivity Tuning | Alter the electronic properties of the S-phenyl ring. | Optimized acyl transfer rate for covalent inhibitors or probes. |

Advanced Analytical Methodologies for Characterization and Research Applications

High-Resolution Spectroscopic Techniques for Elucidation of Structure and Dynamics

High-resolution spectroscopic methods are paramount for the detailed structural and dynamic investigation of S-phenyl 2-amino-3-phenylpropanethioate. These techniques provide insights into the compound's conformation, connectivity, and stereochemistry.

Advanced NMR Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules like this compound. While one-dimensional NMR provides basic structural information, advanced multidimensional techniques are necessary for a complete conformational picture.

Multidimensional NMR: Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for conformational analysis. NOESY experiments allow for the measurement of through-space interactions between protons, providing distance constraints that help define the molecule's three-dimensional shape. For analogous phenylalanine derivatives, NOESY has been used to identify specific spatial proximities between protons, revealing preferred conformations in solution. For instance, correlations between the aromatic protons of the phenyl rings and the protons of the amino acid backbone can delineate the rotational state (rotamers) around the various single bonds.

Solid-State NMR (ssNMR): In cases where this compound can be prepared in a solid, crystalline, or amorphous form, ssNMR offers valuable insights into its conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing structural details that may differ from the solution state.

Due to the lack of specific published NMR data for this compound, the following table presents representative ¹H NMR chemical shifts for L-phenylalanine as a reference for the core amino acid structure. chemicalbook.com

| Proton | Representative Chemical Shift (ppm) in D₂O |

| α-H | 3.990 |

| β-CH₂ | 3.126, 3.286 |

| Aromatic-H | 7.333 - 7.428 |

This interactive table provides representative data for the parent amino acid, L-phenylalanine.

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate mass determination of this compound, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Reaction Monitoring: HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the synthesis of this compound in real-time. This allows for the identification of the product, starting materials, intermediates, and any side products, enabling the optimization of reaction conditions. The high mass accuracy of instruments like Orbitrap or Time-of-Flight (TOF) analyzers is crucial for distinguishing between compounds with very similar masses.

Metabolite Identification: In biochemical studies, LC-HRMS is a key technique for identifying potential metabolites of this compound. By comparing the mass spectra of samples from biological matrices with and without the compound, unique masses corresponding to metabolic products can be detected. Tandem mass spectrometry (MS/MS) can then be used to fragment these metabolite ions, providing structural information for their identification. For other thioesters, mass spectrometry has been instrumental in identifying products of hydrolysis or enzymatic degradation. nih.gov

| Ion | Calculated m/z | Observed m/z (Representative) |

| [M+H]⁺ | 274.0947 | 274.0945 |

| [M+Na]⁺ | 296.0766 | 296.0763 |

This interactive table presents hypothetical high-resolution mass spectrometry data for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemistry

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for confirming the stereochemistry of chiral molecules like this compound, which possesses a stereocenter at the α-carbon.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the stereochemistry (L or D) at the α-carbon, often by comparison with known standards or theoretical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer and can be used to determine enantiomeric purity and assign absolute configuration. While less common now than CD for stereochemical assignment, ORD can still provide valuable complementary information.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are the cornerstone for assessing the purity and determining the concentration of this compound, as well as for separating its enantiomers.

Development of HPLC/UPLC Methods for Purity Assessment and Quantification in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for the separation and quantification of this compound.

Method Development: A typical reversed-phase HPLC/UPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the target compound from impurities. Method development involves optimizing parameters such as mobile phase composition, pH, gradient profile, flow rate, and column temperature to achieve good peak shape, resolution, and analysis time. For amino acid derivatives, derivatization with reagents like phenylisothiocyanate (PITC) can be used to enhance UV detection. nih.govfinechem-mirea.ru

Quantification: For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration. The peak area of this compound in a sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

| Parameter | Typical Value/Range |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

This interactive table provides a representative UPLC method for the analysis of a phenylalanine derivative.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (e.e.) is crucial. Chiral chromatography is the most common and reliable method for this purpose.

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of amino acid derivatives. yakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving separation.

Indirect Chiral HPLC: An alternative approach is to derivatize the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are commonly used for the derivatization of amino groups. nih.gov

Electrochemical and Biosensor-Based Detection Methods for Research Applications